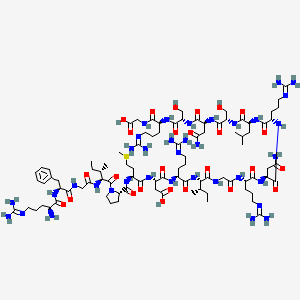

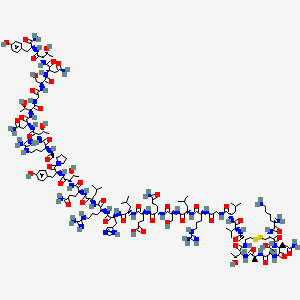

H-Arg-Phe-Gly-Ile-Pro-Met-Asp-Arg-Ile-Gly-Arg-Asn-Arg-Leu-Ser-Asn-Ser-Arg-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OSTN (115-133) est un dérivé peptidique de l'ostéocrine humaine. Il est connu pour son activité agoniste au niveau du récepteur couplé aux protéines G orphelin 68 (GPR68). Ce peptide joue un rôle significatif dans divers processus biologiques, notamment la croissance osseuse et la régulation de la croissance dendritique dans le cortex cérébral en développement .

Méthodes De Préparation

La synthèse de OSTN (115-133) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation d'acides aminés protégés, de réactifs de couplage comme le N,N'-diisopropylcarbodiimide (DIC) ou le 1-hydroxybenzotriazole (HOBt), et d'agents de déprotection tels que l'acide trifluoroacétique (TFA). Les méthodes de production industrielle peuvent impliquer une SPPS à grande échelle avec des synthétiseurs de peptides automatisés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

OSTN (115-133) subit principalement des réactions de formation et de clivage de liaison peptidique. Les réactifs courants utilisés dans ces réactions comprennent des agents de couplage comme le DIC et le HOBt, et des agents de déprotection comme le TFA. Les principaux produits formés à partir de ces réactions sont les séquences peptidiques souhaitées avec des arrangements spécifiques d'acides aminés .

Applications de la recherche scientifique

OSTN (115-133) a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme peptide modèle dans des études impliquant la synthèse et la caractérisation de peptides.

Biologie : OSTN (115-133) est impliqué dans la régulation de la croissance dendritique dans les neurones et la modulation de la croissance osseuse.

Médecine : Il a des applications thérapeutiques potentielles dans les troubles de la croissance osseuse et les affections neurologiques.

Industrie : OSTN (115-133) peut être utilisé dans le développement de médicaments et de biomatériaux à base de peptides .

Mécanisme d'action

OSTN (115-133) exerce ses effets en se liant au récepteur des peptides natriurétiques NPR3/NPR-C. Cette liaison empêche l'interaction entre NPR3/NPR-C et les peptides natriurétiques, conduisant à une augmentation de la production de monophosphate de guanosine cyclique (cGMP). Les niveaux élevés de cGMP entraînent la régulation de la croissance dendritique et de la formation osseuse .

Applications De Recherche Scientifique

OSTN (115-133) has a wide range of scientific research applications:

Chemistry: It is used as a model peptide in studies involving peptide synthesis and characterization.

Biology: OSTN (115-133) is involved in the regulation of dendritic growth in neurons and bone growth modulation.

Medicine: It has potential therapeutic applications in bone growth disorders and neurological conditions.

Industry: OSTN (115-133) can be used in the development of peptide-based drugs and biomaterials .

Mécanisme D'action

OSTN (115-133) exerts its effects by binding to the natriuretic peptide receptor NPR3/NPR-C. This binding prevents the interaction between NPR3/NPR-C and natriuretic peptides, leading to an increase in cyclic guanosine monophosphate (cGMP) production. The elevated cGMP levels result in the regulation of dendritic growth and bone formation .

Comparaison Avec Des Composés Similaires

OSTN (115-133) est unique en raison de son activité agoniste spécifique au GPR68 et de son rôle dans la régulation de la croissance dendritique et de la formation osseuse. Des composés similaires comprennent d'autres dérivés peptidiques de l'ostéocrine et des membres de la famille des peptides natriurétiques. Ces composés partagent des similitudes fonctionnelles mais diffèrent par leurs cibles réceptrices spécifiques et leurs effets biologiques .

Propriétés

Formule moléculaire |

C91H156N36O26S |

|---|---|

Poids moléculaire |

2202.5 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C91H156N36O26S/c1-8-46(5)69(126-77(144)53(25-17-32-109-91(103)104)116-81(148)59(39-67(134)135)122-76(143)54(27-34-154-7)117-84(151)62-26-18-33-127(62)86(153)70(47(6)9-2)125-66(133)41-110-73(140)56(36-48-19-11-10-12-20-48)118-71(138)49(92)21-13-28-105-87(95)96)85(152)111-40-65(132)113-51(23-15-30-107-89(99)100)74(141)120-57(37-63(93)130)79(146)115-52(24-16-31-108-90(101)102)75(142)119-55(35-45(3)4)78(145)123-61(44-129)83(150)121-58(38-64(94)131)80(147)124-60(43-128)82(149)114-50(22-14-29-106-88(97)98)72(139)112-42-68(136)137/h10-12,19-20,45-47,49-62,69-70,128-129H,8-9,13-18,21-44,92H2,1-7H3,(H2,93,130)(H2,94,131)(H,110,140)(H,111,152)(H,112,139)(H,113,132)(H,114,149)(H,115,146)(H,116,148)(H,117,151)(H,118,138)(H,119,142)(H,120,141)(H,121,150)(H,122,143)(H,123,145)(H,124,147)(H,125,133)(H,126,144)(H,134,135)(H,136,137)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)(H4,103,104,109)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |

Clé InChI |

LBPSGCKOVGOHBM-ZGLUUWDISA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10819288.png)

![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)

![(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one](/img/structure/B10819312.png)

![2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B10819329.png)

![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)

![3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)

![2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)